molecular formula C12H18O2 B14353019 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol CAS No. 95925-08-9

1-[4-(Propan-2-yl)phenyl]propane-2-peroxol

Cat. No.: B14353019
CAS No.: 95925-08-9
M. Wt: 194.27 g/mol
InChI Key: DYLLDLVREXMKSU-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]propane-2-peroxol, also known as diisopropylbenzene hydroperoxide, is an organic peroxide compound. It is characterized by the presence of a hydroperoxide functional group attached to a benzene ring substituted with isopropyl groups. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol can be synthesized through the hydroperoxidation of diisopropylbenzene. The reaction typically involves the oxidation of diisopropylbenzene using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the hydroperoxide. The product is then purified through distillation and crystallization techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Propan-2-yl)phenyl]propane-2-peroxol has diverse applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying hydroperoxide metabolism.

    Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the hydroperoxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Propan-2-yl)phenyl]propane-2-peroxol is unique due to its hydroperoxide functional group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and oxidation reactions, setting it apart from other benzene derivatives .

Properties

CAS No.

95925-08-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(2-hydroperoxypropyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)14-13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

DYLLDLVREXMKSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)OO

Origin of Product

United States

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